N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a tert-butyl group, and a prop-2-enoylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Amidation Reaction: The final step involves the amidation of the pyrrolidinone intermediate with prop-2-enoylamine, typically under mild heating and in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the prop-2-enoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols from the carbonyl group.
Scientific Research Applications
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)butanamide: Similar structure but with a butanamide group instead of propanamide.
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)pentanamide: Contains a pentanamide group, offering different steric and electronic properties.
Uniqueness
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-11(18)15-7-6-12(19)16-10-8-13(20)17(9-10)14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRIIRYEDIMDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)CCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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